molecular formula C5H3BrN2O2 B2741345 6-Bromopyrazine-2-carboxylic acid CAS No. 1196151-53-7

6-Bromopyrazine-2-carboxylic acid

Cat. No.: B2741345
CAS No.: 1196151-53-7
M. Wt: 202.995
InChI Key: HKGHXDMQMSAZSQ-UHFFFAOYSA-N
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Description

6-Bromopyrazine-2-carboxylic acid is a chemical compound with the molecular formula C5H3BrN2O2. It is a brominated derivative of pyrazine carboxylic acid and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a bromine atom at the 6th position of the pyrazine ring and a carboxylic acid group at the 2nd position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyrazine-2-carboxylic acid typically involves the bromination of pyrazine-2-carboxylic acid. One common method includes the reaction of pyrazine-2-carboxylic acid with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often involve maintaining a controlled temperature and pH to ensure the selective bromination at the 6th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Bromopyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromopyrazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Bromopyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 6-Bromopyrazine-2-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

6-bromopyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGHXDMQMSAZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-53-7
Record name 6-Bromopyrazine-2-carboxylic acid
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